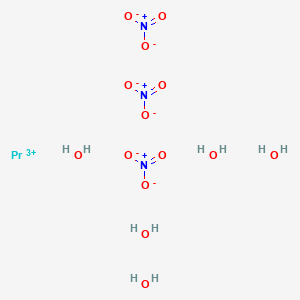
Cobaltous sulfamate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cobaltous sulfamate-related compounds often involves complex coordination chemistry. For instance, a study by Mascarenhas et al. (2023) explores the coordination chemistry involving cobalt and sulfur, demonstrating the intricacies of forming compounds with cobalt at the center (Mascarenhas et al., 2023). Furthermore, cobalt sulfide nanowires were synthesized using a biomolecule-assisted hydrothermal process, demonstrating an alternative approach to creating cobalt-based compounds (Bao et al., 2008).
Molecular Structure Analysis
The molecular structure of cobaltous sulfamate-related compounds is characterized by unique cobalt-sulfur coordination. For instance, research by Mascarenhas et al. (2023) highlights the role of cobalt-sulfur (Co-S) coordination in biological systems, showcasing the complexity and rarity of such coordination in nature (Mascarenhas et al., 2023).
Chemical Reactions and Properties
Cobaltous sulfamate and related compounds participate in various chemical reactions. A study on cobalt-catalyzed aryl-sulfur bond formation illustrates the chemical reactivity of cobalt compounds in synthesizing thioethers (Wong et al., 2006). Additionally, cobalt(II) complexes with antibiotics have been synthesized, showing the diverse chemical properties of cobalt compounds (Ajibade et al., 2006).
Physical Properties Analysis
The physical properties of cobaltous sulfamate and its derivatives are influenced by their unique molecular structures. For instance, the cobalt-sulfur coordination in certain compounds can impact their stability and reactivity (Mascarenhas et al., 2023).
Chemical Properties Analysis
The chemical properties of cobaltous sulfamate-related compounds are diverse. Studies have shown that these compounds can be used in catalytic processes, indicating their potential utility in various chemical reactions. For instance, cobalt-catalyzed reactions illustrate the utility of cobalt compounds in organic synthesis (Wong et al., 2006).
Applications De Recherche Scientifique
Electrodeposition of Nickel-Cobalt Alloys : Cobaltous sulfamate is used in sulfamate electrolytes for the deposition of nickel-cobalt alloys. These alloys exhibit different structural properties depending on cobalt content and are used for their high-temperature oxidation resistance and mechanical strength (Golodnitsky, Rosenberg, & Ulus, 2002).
Catalyst for Hydrogen Generation : Cobalt-sulfide films, prepared via electrochemical deposition, act as efficient and robust catalysts for electrochemical and photoelectrochemical hydrogen generation from water, showing potential for solar energy applications (Sun et al., 2013).
Rechargeable Battery Applications : Flower-like cobalt sulfide nanostructures synthesized by solvothermal routes have been researched for use in rechargeable magnesium batteries due to their excellent cycle stability and high coulomb efficiency (He et al., 2015).
Electrocatalysis for Energy Storage : Cobalt sulfides doped with phosphorus improve reaction kinetics in energy storage applications, such as lithium-ion and sodium-ion batteries. These materials demonstrate high storage capacity and good long-term cycling stability (Wang et al., 2020).
Supercapacitors : Cobalt sulfide, particularly CoS2, is considered a promising anode material for high-performance lithium-ion batteries (LIBs), with enhanced stability and capacity due to its combination with porous carbon materials (Qingfei Wang et al., 2015).
Pollutant Degradation : Cobalt sulfide composites have been used in the degradation of pollutants like sulfamethoxazole, demonstrating significant potential in environmental applications (Wang, Liu, & Wang, 2019).
Safety and Hazards
Cobaltous sulfamate can affect you when breathed in . Contact can irritate the skin and eyes . Breathing Cobaltous sulfamate can irritate the nose and throat causing coughing and wheezing . Cobaltous sulfamate may cause a skin allergy . If allergy develops, very low future exposure can cause itching and a skin rash . High exposure may affect the thyroid gland .
Orientations Futures
While specific future directions for Cobaltous sulfamate were not found in the search results, transition metal sulfides, which Cobaltous sulfamate is a part of, play an important role in the development of efficient and stable photoelectric catalysts . Their potential applications have expanded from photoelectric catalysis to energy storage, especially as materials for key components of electrochemical energy storage .
Mécanisme D'action
Target of Action
Cobaltous sulfamate primarily targets carbonic anhydrase 2 . This enzyme plays a crucial role in the regulation of fluid secretion into the anterior chamber of the eye and is involved in intracellular pH regulation in the duodenal upper villous epithelium during proton-coupled peptide absorption .
Mode of Action
It is known that cobalt, a component of the compound, exhibits its toxicity through oxidant-based and free radical-based processes . It produces oxygen radicals and may be oxidized to ionic cobalt, causing increased lipid peroxidation, DNA damage, and inducing certain enzymes that lead to cell apoptosis .
Biochemical Pathways
Cobalt, a component of the compound, is an essential element for life as it is part of vitamin b12 . Therefore, it can be inferred that Cobaltous sulfamate may influence pathways related to vitamin B12 metabolism.
Pharmacokinetics
It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body.
Result of Action
It is known that cobalt, a component of the compound, can cause increased lipid peroxidation, dna damage, and induce certain enzymes that lead to cell apoptosis .
Action Environment
Cobaltous sulfamate is a reddish-colored solid that is soluble in water . The primary hazard is the threat to the environment, and immediate steps should be taken to limit its spread . It is used as a pigment and in electroplating metals
Propriétés
IUPAC Name |
cobalt(2+);disulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.2H3NO3S/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4)/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQXLCXXAPYDIU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoH4N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50890736 | |
| Record name | Sulfamic acid, cobalt(2+) salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50890736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cobaltous sulfamate is a reddish colored solid. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit the spread to the environment. It is used as a pigment and electroplating metals., Liquid, Reddish solid; Soluble in water; [HSDB] | |
| Record name | COBALTOUS SULFAMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2967 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sulfamic acid, cobalt(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cobalt sulfamate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8170 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble in water | |
| Record name | Cobaltous sulfamate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1986 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Cobaltous sulfamate | |
Color/Form |
Reddish colored solid, Reddish crystalline solid | |
CAS RN |
14017-41-5 | |
| Record name | COBALTOUS SULFAMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2967 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cobaltous sulfamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014017415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfamic acid, cobalt(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfamic acid, cobalt(2+) salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50890736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cobalt(2+) disulphamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.381 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | COBALTOUS SULFAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0UHD1PCY6U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cobaltous sulfamate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1986 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(3S)-3,3aβ,4,5,5a,6,7,9,9aβ,9bα-Decahydro-3β,5aα,9α-trimethylnaphtho[1,2-b]furan-2,8-dione](/img/structure/B77861.png)





![Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]-](/img/structure/B77874.png)

